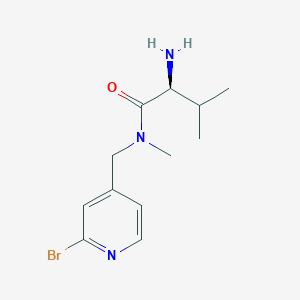
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a bromine atom and an amino group, making it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine to obtain 2-bromo-pyridine. This intermediate is then subjected to a series of reactions, including amination and coupling reactions, to introduce the amino and butyramide groups.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis and metal-catalyzed reactions to improve yield and reduce contamination . These methods are more sustainable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the butyramide moiety.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide has several applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
- [(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid
Uniqueness
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and butyramide groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-8(2)11(14)12(17)16(3)7-9-4-5-15-10(13)6-9/h4-6,8,11H,7,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUMBSIWXUUNS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=NC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC(=NC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

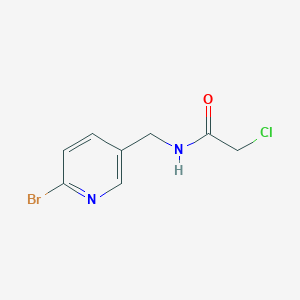
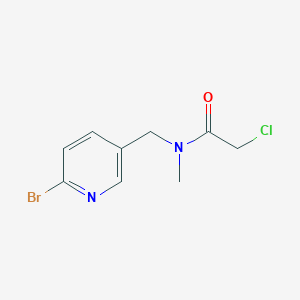
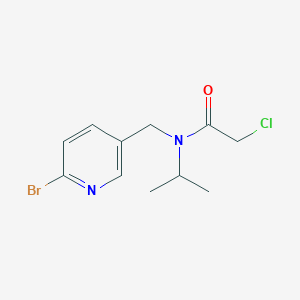
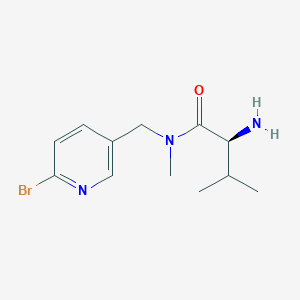
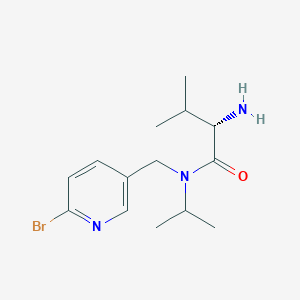
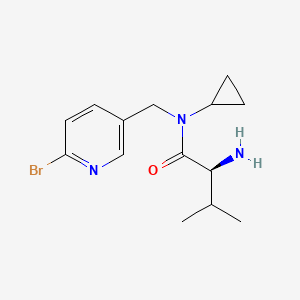
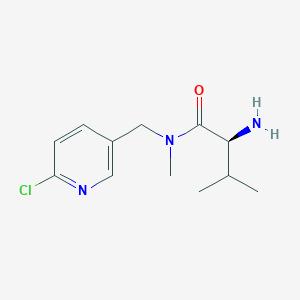
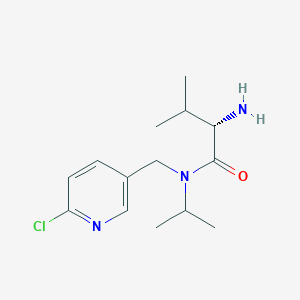

![[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925749.png)
![[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7925750.png)
![[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7925752.png)
![[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7925758.png)
